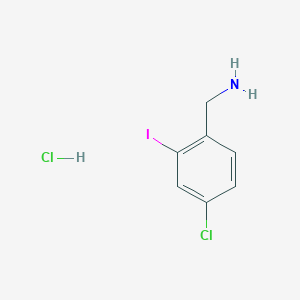

6-(3,5-Dichlorophenyl)-2-methylpyrimidin-4-amine

Descripción general

Descripción

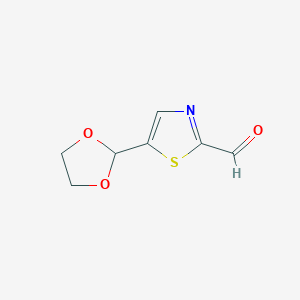

6-(3,5-Dichlorophenyl)-2-methylpyrimidin-4-amine, also known as 6-MCPyA, is a synthetic pyrimidine derivative and an analog of the naturally occurring purine base adenine. It is a white solid and has been used in a variety of scientific research applications, including as a fluorescent probe, a DNA binding agent, and a DNA intercalator.

Aplicaciones Científicas De Investigación

Environmental Impact and Toxicity

Research on compounds structurally related to 6-(3,5-Dichlorophenyl)-2-methylpyrimidin-4-amine, such as chlorophenols and dichlorophenols, has highlighted their potential environmental impacts, particularly in aquatic environments. Chlorophenols are known to exert moderate toxic effects on mammalian and aquatic life, with potential considerable toxicity to fish upon long-term exposure. Their persistence in the environment can vary, becoming moderate to high depending on the presence of adapted microflora capable of biodegrading these compounds. The bioaccumulation potential of these compounds is generally expected to be low, although they are noted for their strong organoleptic effect (Krijgsheld & Gen, 1986).

Analytical Detection and Metabolism Studies

The detection and analysis of heterocyclic aromatic amines (HAAs), which share a similar core structure to this compound, are crucial for understanding their biological effects and exposure risks. Techniques such as liquid and gas chromatography coupled with mass spectrometry have been extensively applied for quantitative and qualitative analysis of HAAs and their metabolites in various matrices, including food and biological samples. These analytical methods are essential for studying the carcinogenic potential of HAAs and their metabolites, as well as for understanding individual exposures and biological effects (Teunissen et al., 2010).

Therapeutic Applications and Ligand Research

Compounds similar to this compound have been investigated for their therapeutic potential, particularly as ligands for dopamine D2 receptors (D2Rs). These ligands, including those with dichlorophenyl and methylpyrimidin moieties, are explored for treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2R affinity includes an aromatic moiety, cyclic amine, central linker, and an aromatic/heteroaromatic lipophilic fragment. Research in this area aims to develop novel D2R modulators with improved efficacy and reduced side effects for various neurological conditions (Jůza et al., 2022).

Wastewater Treatment and Environmental Remediation

The presence of chlorophenyl compounds in pesticide industry wastewater highlights the need for effective treatment technologies to mitigate environmental contamination. Biological processes and granular activated carbon have been demonstrated to remove a significant portion of these toxic pollutants from wastewater, emphasizing the importance of treatment technologies in preventing the release of hazardous compounds into natural water sources (Goodwin et al., 2018).

Propiedades

IUPAC Name |

6-(3,5-dichlorophenyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3/c1-6-15-10(5-11(14)16-6)7-2-8(12)4-9(13)3-7/h2-5H,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSWZFPJQYLWSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride](/img/structure/B1475267.png)

![5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1475269.png)

![[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride](/img/structure/B1475270.png)

![2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetamide](/img/structure/B1475279.png)